

Physical and chemical characteristics of 5-Fluoro-3-iodo-1H-indazole

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Compound of Interest

Compound Name: 5-Fluoro-3-iodo-1H-indazole

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5-Fluoro-3-iodo-1H-indazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-iodo-1H-indazole is a halogenated derivative of indazole that has emerged as a significant building block in medicinal chemistry and pharmaceutical research. Its unique structural features, including the presence of both fluorine and iodine substituents, impart valuable properties that make it a versatile intermediate in the synthesis of novel therapeutic agents.^{[1][2]} This compound is particularly noted for its role in the development of anti-cancer and anti-inflammatory drugs.^{[1][2]} The strategic placement of the halogen atoms can influence the molecule's biological activity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth overview of the physical and chemical characteristics of **5-Fluoro-3-iodo-1H-indazole**, detailed experimental protocols for its synthesis and characterization, and its applications in drug discovery workflows.

Core Physical and Chemical Characteristics

The fundamental properties of **5-Fluoro-3-iodo-1H-indazole** are summarized in the tables below, providing a ready reference for researchers.

General and Chemical Properties

| Property | Value | Source(s) |
|--------------------|--|---|
| CAS Number | 858629-06-8 | [1] [3] |
| Molecular Formula | C ₇ H ₄ FIN ₂ | [1] [3] |
| Molecular Weight | 262.02 g/mol | [1] [3] |
| Appearance | Beige to light brown solid | [1] |
| Purity | ≥95% (HPLC) | [1] [2] |
| Storage Conditions | Store at 0-8°C | [1] |

Predicted Physicochemical Data

| Property | Value | Source(s) |
|---------------|------------------------------|---------------------|
| Boiling Point | 361.4±22.0 °C | ChemicalBook |
| Density | 2.158±0.06 g/cm ³ | ChemicalBook |
| pKa | 10.94±0.40 | ChemicalBook |
| LogP | 2.3066 | [4] |

Note: The Boiling Point, Density, and pKa are predicted values and should be considered as estimates.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

The structure of **5-Fluoro-3-iodo-1H-indazole** can be confirmed by ¹H NMR spectroscopy. The following chemical shifts and coupling patterns have been reported:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |
|-----------------------------|---------------------|-------------|------------|---------------------|
| 13.64 | s | 1H | NH | [5] |
| 7.63 | dd, $J=4.8, 4.4$ Hz | 1H | Ar-H | [5] |
| 7.38-7.30 | m | 1H | Ar-H | [5] |
| 7.20 | dd, $J=6.4, 2.4$ Hz | 1H | Ar-H | [5] |

Experimental Protocols

A reliable and high-yielding synthesis of **5-Fluoro-3-iodo-1H-indazole** is crucial for its application in research and development. The following section details a common experimental procedure for its preparation.

Synthesis of 5-Fluoro-3-iodo-1H-indazole

Materials:

- 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol)
- Iodine (7.46 g, 28.0 mmol)
- Potassium hydroxide (2.4 g, 42 mmol)
- N,N-Dimethylformamide (DMF) (50 mL)
- Petroleum ether
- Ethyl acetate

Procedure:

- Dissolve 5-Fluoro-1H-indazole (2.0 g, 14.0 mmol) in DMF (50 mL) in a reaction flask.
- Cool the solution to 0 °C using an ice bath.

- Sequentially add iodine (7.46 g, 28.0 mmol) and potassium hydroxide (2.4 g, 42 mmol) to the cooled solution.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Gradually warm the mixture to room temperature and continue stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction, filter the mixture.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

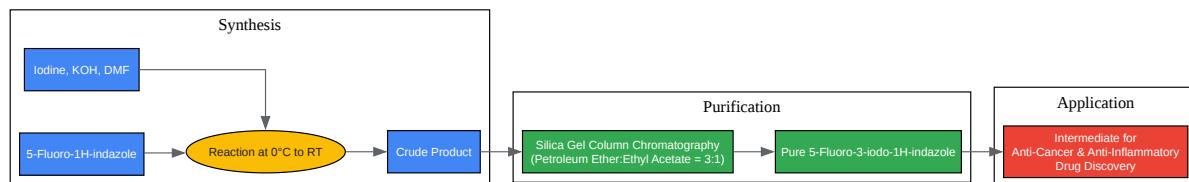
Purification:

- Purify the crude product by silica gel column chromatography.
- Elute the column with a mixture of petroleum ether and ethyl acetate (3:1).
- Collect the fractions containing the desired product.
- Concentrate the purified fractions under reduced pressure to afford **5-Fluoro-3-iodo-1H-indazole** as a white solid (3.7 g, 96.1% yield).[5]

Characterization: Confirm the structure of the purified product using ^1H NMR spectroscopy as detailed in the spectroscopic data section.[5]

Visualization of Experimental Workflow

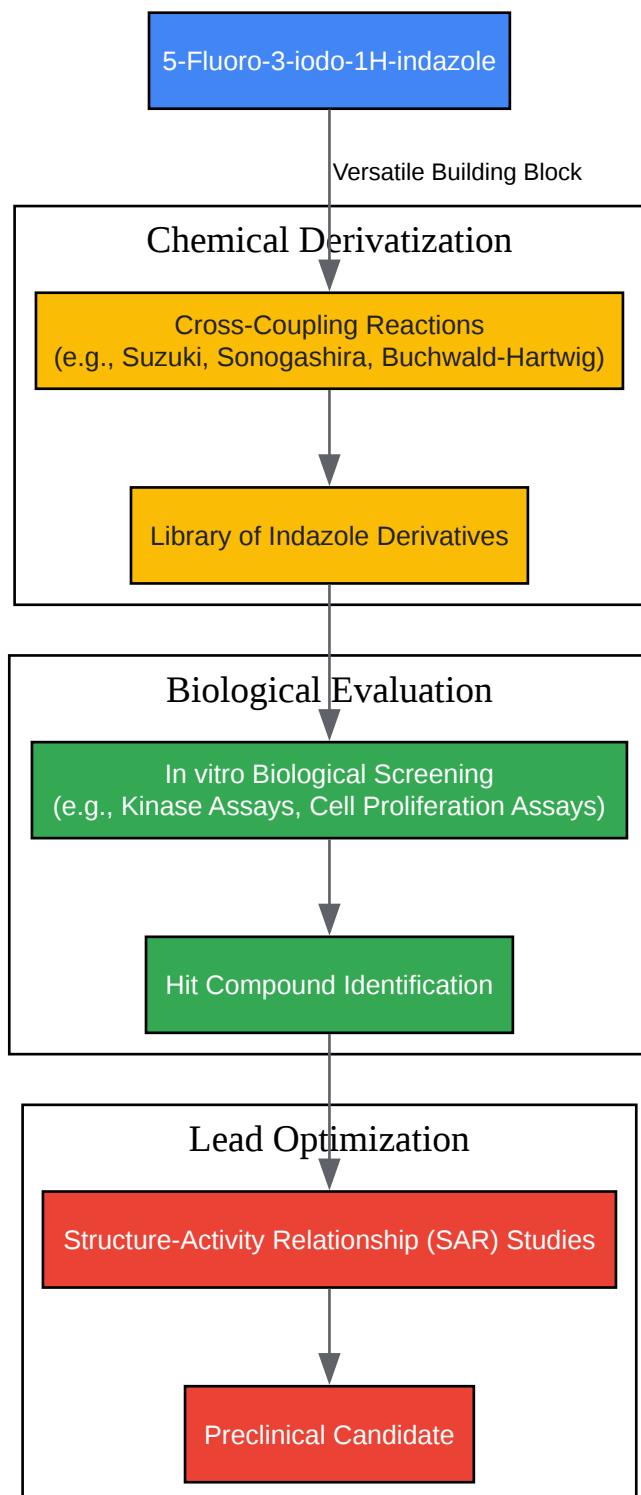
The following diagram illustrates the key steps in the synthesis and purification of **5-Fluoro-3-iodo-1H-indazole**.

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Caption: Workflow for the synthesis, purification, and application of **5-Fluoro-3-iodo-1H-indazole**.

Logical Relationships in Drug Discovery

5-Fluoro-3-iodo-1H-indazole serves as a critical starting material in the synthesis of more complex bioactive molecules. Its utility stems from the ability to selectively functionalize the indazole core, leveraging the reactivity of the iodo group in cross-coupling reactions.



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Caption: Logical workflow for the utilization of **5-Fluoro-3-iodo-1H-indazole** in a drug discovery program.

Conclusion

5-Fluoro-3-iodo-1H-indazole is a valuable and versatile intermediate for researchers in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries for biological screening. The data and protocols presented in this guide are intended to support and facilitate the use of this compound in the development of novel therapeutics.

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